2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-15-12-6-1-2-7-13(12)17-9-20(15)19-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQBGLSXFYXNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406556 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazoline, 2-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847783-54-4 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazoline, 2-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a compound belonging to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves cyclocondensation reactions that yield derivatives with varying substituents. The presence of the triazole ring contributes to its biological activity by enabling interactions with biological macromolecules such as DNA and proteins.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values ranging from 2.44 to 19.7 μM against different cancer cell lines such as HCT-116 and HL-60. Notably, the derivative with the trifluoromethyl substitution demonstrated superior cytotoxicity compared to others in its class .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HCT-116 | 2.44 |
| 16 | HepG2 | 6.29 |
| NTCHMTQ | HL-60 | 19.7 |
The mechanism by which this compound exerts its cytotoxic effects primarily involves:
- DNA Intercalation : The compound acts as a DNA intercalator, which can disrupt DNA replication and transcription processes .
- Topoisomerase Inhibition : It has been identified as a Topoisomerase II inhibitor, which is crucial for maintaining DNA structure during replication .
- Synergistic Effects : When combined with other chemotherapeutic agents like cisplatin and temozolomide, it enhances their efficacy against cancer cells without increasing toxicity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazoloquinazoline scaffold significantly influence biological activity:
- Substituent Effects : The introduction of bulky groups or electron-withdrawing substituents can enhance binding affinity to target sites while modulating lipophilicity .
- Comparative Analysis : Compounds with smaller amine substituents showed higher cytotoxicity compared to those with larger or more complex structures .
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- HL-60 Leukemia Cells : A study demonstrated that combining non-toxic concentrations of NTCHMTQ with cisplatin significantly improved treatment outcomes through enhanced apoptosis and cell cycle arrest .
- HCT-116 and HepG2 Cell Lines : Comparative studies showed that derivatives of this compound exhibited varying degrees of sensitivity across different cell lines, indicating potential for tailored therapeutic strategies based on specific cancer types .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most prominent applications of 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline derivatives is their role as antiproliferative agents against cancer cell lines. Research has shown that these compounds exhibit significant cytotoxicity through mechanisms involving topoisomerase II inhibition.
Case Study: Biological Evaluation
A study synthesized several derivatives of [1,2,4]triazolo[4,3-c]quinazolines and evaluated their antiproliferative activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma). The results indicated that certain compounds had IC50 values ranging from 2.44 to 9.43 μM against these cell lines. Notably, compound 16 demonstrated the highest activity with IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT-116 cells. The study concluded that modifications to the triazoloquinazoline structure significantly impacted biological activity, suggesting that the introduction of specific substituents could enhance efficacy against cancer cells .
Fluorescent Properties
Another application of this compound derivatives lies in their fluorescent properties. Recent research has highlighted the ability of these compounds to act as fluorophores with notable changes in absorption and emission spectra.
Case Study: Photophysical Properties
In a study focusing on the synthesis of amino-[1,1′]-biphenyl-containing triazoloquinazolines, it was found that these derivatives exhibited aggregation-induced emission enhancement (AIEE). This property is beneficial for developing sensors and imaging agents. The compounds demonstrated distinct photophysical behaviors when exposed to different solvents and pH levels, indicating potential applications in sensing environments such as detecting trifluoroacetic acid .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the triazoloquinazoline framework affect biological activity and physicochemical properties.
Data Table: SAR Analysis
| Compound | Substituent | IC50 (HepG2) | IC50 (HCT-116) | Fluorescence QY |
|---|---|---|---|---|
| 16 | Trifluoromethyl | 6.29 μM | 2.44 μM | High |
| 17 | Ethanolamine | Moderate | Moderate | Moderate |
| 18 | Dimethylamine | Moderate | Weak | Low |
| 19 | Propylamine | Weak | Weak | Moderate |
This table summarizes the effects of various substituents on the biological activity and fluorescence properties of the synthesized compounds. The data indicate that specific substitutions can enhance both anticancer efficacy and fluorescence intensity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazoloquinazoline derivatives vary primarily in substituents at position 2, which significantly affect their physicochemical and biological profiles:
- Chlorophenyl vs. Nitrophenyl : The 3-chlorophenyl group likely offers better metabolic stability compared to the electron-withdrawing 4-nitrophenyl group, which may enhance receptor binding but reduce solubility .
- Chlorophenyl vs. Heteroaryl (Furyl/Thienyl): Heteroaryl substituents (e.g., furyl) improve solubility and modulate adenosine receptor affinity, whereas chlorophenyl enhances hydrophobic interactions in kinase binding .
Photophysical Properties
Biphenyl-substituted [1,2,4]triazolo[1,5-c]quinazolines exhibit fluorescence quantum yields up to 0.62 in solution, with solvatochromic shifts observed in polar solvents . The 3-chlorophenyl group, being less conjugated than biphenyl, may reduce quantum yields but enhance stability in solid-state applications.
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
Vorbereitungsmethoden
Cyclocondensation of 2-Aminobenzylamine with 3-Chlorobenzaldehyde
The quinazoline core is typically synthesized via cyclocondensation between 2-aminobenzylamine and 3-chlorobenzaldehyde. In a representative procedure, equimolar amounts of these precursors react in acetonitrile under reflux to form 2-(3-chlorophenyl)-1,2,3,4-tetrahydroquinazoline. This intermediate is subsequently oxidized to the aromatic quinazoline system.
Key reaction parameters:
-
Solvent : Acetonitrile (5 mL/mmol substrate)
-
Temperature : 80°C
-
Oxidant : 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) with Trametes versicolor laccase (100 U) in phosphate buffer (pH 4.5).
Triazole Ring Annulation Strategies
Hydrazine-Mediated Cyclization
Thetriazolo[1,5-c] annulation requires precise control of hydrazine derivatives. 2-(3-Chlorophenyl)quinazoline reacts with hydrazine hydrate in ethanol under reflux to form the hydrazino intermediate, which undergoes cyclization with triethyl orthoformate.
Optimized conditions :
-
Reagents : Triethyl orthoformate (3 eq), anhydrous ethanol
-
Time : 4 h reflux
Acid-Catalyzed Dimroth Rearrangement
Isomerization to [1,5-c] Regioisomer
Thetriazolo[4,3-c]quinazoline intermediate undergoes H+-catalyzed Dimroth rearrangement in glacial acetic acid to yield the target [1,5-c] isomer.
Critical parameters :
-
Catalyst : Glacial acetic acid (neat)
-
Temperature : 110°C
Enzymatic Oxidative Synthesis
Laccase/DDQ Tandem Catalysis
An eco-friendly approach utilizes Trametes versicolor laccase with DDQ as a redox mediator for one-pot synthesis from 2-aminobenzylamine and 3-chlorobenzaldehyde.
Reaction profile :
| Parameter | Value |
|---|---|
| pH | 4.5 (NaPBS buffer) |
| Temperature | 45°C |
| Oxygen source | Molecular oxygen (balloon) |
| Reaction time | 22 h |
| Isolated yield | 223 mg (72%) |
Comparative Analysis of Synthetic Routes
Efficiency Metrics
Table 1: Performance comparison of major synthesis routes
Structural Validation
Table 2: Spectroscopic fingerprints for product confirmation
Reaction Optimization Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline?
- Methodology : The compound is typically synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes. Optimal conditions include refluxing in glacial acetic acid or propanol-2 with acidic catalysts (e.g., H₂SO₄) under nitrogen for 2–4 hours. Yields range from 40–60% after recrystallization (e.g., methanol) .
- Key Data :
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | None | 2–6 | 40–50 |
| Propanol-2 | H₂SO₄ | 24 (ambient) | 50–60 |
Q. How is antimicrobial activity evaluated for this compound?
- Methodology : Use standardized protocols like broth microdilution (CLSI guidelines) with Mueller-Hinton agar. Test against S. aureus, E. coli, C. albicans, and A. niger. Reference drugs: ketoconazole (antifungal) and nitrofurantoin (antibacterial) .
- Critical Parameters :
- Minimum Inhibitory Concentration (MIC) values <50 µg/mL indicate promising activity.
- Lipophilicity (logP) >3 correlates with enhanced membrane penetration .
Q. What spectroscopic methods confirm its structural integrity?
- 1H/13C NMR : Key signals include δ 7.3–8.1 ppm (aromatic protons) and δ 160–165 ppm (C-5 in triazole ring). Dihydro derivatives show δ 5.7–5.8 ppm (H-5) .
- LC-MS : Molecular ion peaks at m/z = 321–404 [M+1] with isotopic chlorine patterns .
Advanced Research Questions
Q. How do substituents influence bioactivity in triazoloquinazoline derivatives?
- Structure-Activity Insights :
- Electron-withdrawing groups (e.g., 3-Cl, 4-CF₃) enhance antimicrobial potency by 2–4× compared to methoxy or alkyl groups .
- Dihydro forms (5,6-dihydro derivatives) show reduced activity due to steric hindrance .
- Case Study : 2-(3-Fluorophenyl)-5-isobutyl derivatives exhibit MIC = 12.5 µg/mL against C. albicans vs. 50 µg/mL for unsubstituted analogs .
Q. What factors control oxidation of 5,6-dihydro intermediates to aromatic triazoloquinazolines?
- Mechanistic Drivers : Prolonged reflux (>8 hours) or elevated temperatures (>80°C) in acetic acid promote oxidation. Catalysts like MnO₂ or DDQ accelerate dehydrogenation .
- Kinetic Data :
| Oxidizing Agent | Time (h) | Conversion (%) |
|---|---|---|
| None (thermal) | 12 | 60–70 |
| MnO₂ | 4 | >95 |
Q. How do NMR spectra differ between dihydro and aromatic forms?
- Dihydro Derivatives :
- H-5 proton at δ 5.7–5.8 ppm (multiplet).
- C-5 carbon at δ 77–79 ppm (deshielded due to sp³ hybridization) .
- Aromatic Forms :
- Loss of H-5 signal.
- C-5 shifts to δ 163–165 ppm (sp² hybridization) .
Methodological Challenges and Solutions
Resolving regioselectivity in [5+1]-cyclocondensation reactions
- Issue : Competing pathways may yield 5,6-dihydro vs. fully aromatic products.
- Solution : Use chloral hydrate to enforce regioselective formation of 5-trichloromethyl-dihydro intermediates. Acidic conditions favor aromatization .
Optimizing photophysical properties for material science applications
- Strategy : Introduce 4′-aminobiphenyl substituents via Suzuki-Miyaura cross-coupling. Solvent polarity (e.g., DMF vs. ethanol) tunes fluorescence quantum yields (Φ = 0.4–0.7) .
Data Contradictions and Interpretations
Discrepancies in reported antifungal activity
- Observation : Some studies report MIC = 6.25 µg/mL against C. albicans , while others show MIC >100 µg/mL .
- Resolution : Variability stems from assay conditions (e.g., pH, inoculum size) and compound purity. Recrystallization from DMF/water improves consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
